N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide
Description
Properties
Molecular Formula |
C22H22ClN3O3S2 |
|---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C22H22ClN3O3S2/c23-18-9-5-17(6-10-18)21(27)25-22-24-20(15-30-22)16-7-11-19(12-8-16)31(28,29)26-13-3-1-2-4-14-26/h5-12,15H,1-4,13-14H2,(H,24,25,27) |
InChI Key |
HWBRFPYDYSOYNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Azepan-1-ylsulfonyl)phenyl Intermediate
The sulfonamide group is synthesized through the reaction of azepane with 4-chlorobenzenesulfonyl chloride under basic conditions. This step typically employs tetrahydrofuran (THF) or dichloromethane (DCM) as solvents, with triethylamine (TEA) or pyridine to neutralize HCl byproducts.
Reaction Scheme:
Key parameters:
Thiazole Ring Formation
The thiazole core is constructed via Hantzsch thiazole synthesis , involving the condensation of a α-haloketone with a thiourea derivative . For this compound, 4-(azepan-1-ylsulfonyl)phenylacetothioamide reacts with 2-bromo-4-chlorobenzaldehyde in the presence of a base.
Reaction Conditions:
-
Solvent: Ethanol or acetonitrile
-
Base: Potassium carbonate
-
Temperature: Reflux (80–100°C)
Mechanistic Insight:
The thiourea acts as a sulfur donor, while the α-haloketone provides the carbon skeleton. Cyclization occurs via nucleophilic attack of the thioamide sulfur on the carbonyl carbon, followed by dehydrohalogenation.
Amide Coupling and Final Product Assembly
Coupling of 4-Chlorobenzoic Acid to the Thiazole Amine
The final step involves coupling 4-chlorobenzoic acid to the 2-amino group of the thiazole ring. This is achieved using carbodiimide-based coupling agents (e.g., EDC or DCC) with N-hydroxysuccinimide (NHS) or HOBt as activators.
Representative Protocol:
-
Activation: 4-Chlorobenzoic acid (1.2 equiv) is treated with EDC·HCl (1.5 equiv) and HOBt (1.5 equiv) in DCM at 0°C for 30 minutes.
-
Coupling: The thiazole amine intermediate (1.0 equiv) is added, and the reaction is stirred at 25°C for 12–24 hours.
-
Workup: The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried (Na₂SO₄) and concentrated.
Yield Optimization:
Analytical Characterization and Validation
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, thiazole-H), 7.92–7.85 (m, 4H, aromatic), 3.15–3.10 (m, 4H, azepane), 1.55–1.45 (m, 6H, azepane).
-
¹³C NMR: δ 168.2 (C=O), 152.1 (thiazole C-2), 140.5–125.3 (aromatic), 45.2 (azepane).
High-Resolution Mass Spectrometry (HRMS):
Purity Assessment
HPLC Conditions:
-
Column: C18 (4.6 × 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile/water (70:30)
-
Flow Rate: 1.0 mL/min
Comparative Analysis of Synthetic Methodologies
Critical Observations:
-
Approach 1 (patent-based) prioritizes yield (85–90%) but requires stringent temperature control.
-
Approach 2 (PMC-based) offers faster cyclization but lower overall yield (70–75%).
Challenges and Optimization Strategies
Sulfonamide Hydrolysis Mitigation
The sulfonamide group is prone to hydrolysis under acidic conditions. Strategies include:
Thiazole Ring Stability
The thiazole ring may decompose at temperatures >100°C. Solutions:
-
Conduct cyclization under nitrogen atmosphere.
-
Use high-boiling solvents (e.g., toluene) for controlled heating.
Scale-Up Considerations and Industrial Relevance
Pilot-Scale Synthesis
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and the sulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Thiazol-2-yl Benzamide Scaffold
The thiazol-2-yl benzamide scaffold is a recurring motif in bioactive compounds. Key analogs include:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
- Electron-Withdrawing Substituents : The 4-chlorobenzamide group in the target compound and analog 5c () is associated with anti-inflammatory activity. The trifluoromethyl group in 5n enhances potency, suggesting that electron-withdrawing groups improve binding to inflammatory targets .
- Sulfonamide vs. Sulfamoyl Linkers : The azepane sulfonyl group in the target compound differs from the simpler sulfamoyl linker in 4-Chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (). The azepane ring may confer metabolic stability or improved pharmacokinetics due to reduced rotational freedom .
Analogs with Azepane Sulfonyl Modifications
The azepane sulfonyl group is a distinctive feature of the target compound. Related derivatives include:
Table 2: Azepane Sulfonyl-Containing Analogs
Key Observations:
- Phenoxyphenyl vs. Chlorophenyl: The phenoxyphenyl substituent in introduces aromatic bulk, which may affect membrane permeability or target specificity. In contrast, the dichlorothiophene group in could enhance halogen bonding interactions .
- Biological Implications : While activity data for these analogs is lacking, the azepane sulfonyl group’s presence in diverse scaffolds suggests its utility in optimizing drug-like properties.
Analogs with Therapeutic Relevance
Several thiazol-2-yl benzamide derivatives are reported in therapeutic contexts:
- Antiviral Agents : Compounds like BAY 57-1293 () feature a thiazole core but lack the azepane sulfonyl group, indicating structural diversity for target-specific optimization .
Biological Activity
N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide is a complex organic compound that has attracted attention in various fields of research due to its unique structural properties and potential biological activities. This compound features a combination of azepane, sulfonyl, phenyl, thiazole, and chlorobenzamide groups, which contribute to its diverse chemical behavior and potential utility in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C24H26ClN3O3S |
| Molecular Weight | 503.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | UODGUHJYIKKKDX-UHFFFAOYSA-N |
Anticancer Properties
This compound has been investigated for its anticancer activity . Studies indicate that compounds with thiazole moieties often exhibit significant anti-proliferative effects against various cancer cell lines. For instance, structure-activity relationship (SAR) studies have shown that modifications in the thiazole ring can enhance the compound's effectiveness against tumor cells .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound can interact with cellular receptors, potentially altering signaling pathways that regulate cell growth and apoptosis.
- Gene Expression Alteration : It may influence the expression of genes associated with cancer progression.
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity. Thiazole derivatives are known for their broad-spectrum antibacterial and antifungal effects. The sulfonamide group in this compound enhances its interaction with microbial targets, making it a candidate for further exploration as an antimicrobial agent.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- A study published in the Journal of Medicinal Chemistry evaluated thiazole derivatives for their anticancer activities and found that modifications significantly impacted their efficacy against various cancer cell lines .
- Another research article focused on thiazole-based compounds reported promising results in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
Q & A
Q. What are the key steps and optimal conditions for synthesizing N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide?
Methodological Answer: The synthesis involves sequential coupling of functional groups:
Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol .
Sulfonylation : Reaction of the phenyl-thiazole intermediate with azepane sulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base .
Amide Coupling : Final coupling of 4-chlorobenzoyl chloride to the thiazole-amine group via HATU-mediated amidation in DMF at 0–5°C .
Optimal Conditions :
- Temperature: 0–5°C for amidation to prevent side reactions.
- Solvent: DMF for solubility of intermediates.
- Catalysts: Triethylamine for sulfonylation; HATU for efficient amide bond formation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for thiazole and chlorophenyl groups) and azepane methylene protons (δ 1.5–2.1 ppm) .
- ¹³C NMR : Confirm sulfonyl (δ ~110 ppm) and carbonyl (δ ~170 ppm) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion peak at m/z 393.96 (calculated for C₂₄H₂₅ClN₃O₃S₂) .
- X-ray Crystallography : Resolve 3D structure to confirm spatial arrangement of sulfonyl and thiazole moieties (if crystals are obtainable) .
Advanced Research Questions
Q. How does the sulfonyl-azepane group influence the compound’s interaction with biological targets?
Methodological Answer: The azepane-sulfonyl group enhances:
- Hydrogen Bonding : Sulfonyl oxygen acts as a hydrogen bond acceptor with enzyme active sites (e.g., kinases or proteases) .
- Lipophilicity : Azepane’s seven-membered ring improves membrane permeability, as shown in logP calculations (experimental logP ~3.2) .
Experimental Validation : - Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR).
- SAR Analysis : Compare bioactivity of analogs lacking the azepane-sulfonyl group to confirm its role in potency .
Q. How can contradictory data on its antibacterial vs. anticancer activity be resolved?
Methodological Answer: Contradictions may arise from assay conditions or target selectivity:
- Dose-Dependent Effects : Test cytotoxicity (MTT assay) and antibacterial activity (MIC) across concentrations (0.1–100 μM). Higher doses (>50 μM) may show nonspecific toxicity .
- Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target kinase interactions that overlap with antimicrobial pathways .
- Metabolic Stability : Assess compound degradation in bacterial vs. mammalian cell media (e.g., LC-MS stability assays) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
